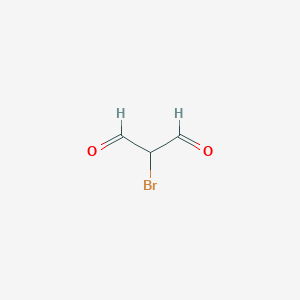

2-Bromomalonaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

Bromomalonaldehyde can act as a building block in organic synthesis, particularly in the construction of heterocyclic compounds. These ring-shaped molecules often contain elements other than carbon, such as nitrogen, oxygen, or sulfur. Bromomalonaldehyde's unique structure allows it to participate in various condensation reactions, leading to the formation of diverse heterocycles with potential applications in pharmaceuticals and materials science [].

Medicinal Chemistry:

The ability of bromomalonaldehyde to react with various biomolecules has sparked interest in its potential medicinal applications. Studies have explored its role in the synthesis of compounds with antibacterial and antifungal activities []. However, further research is needed to determine its efficacy and safety in therapeutic contexts.

Chemical Biology:

Bromomalonaldehyde's reactivity can be exploited as a tool in chemical biology research. Scientists have investigated its use as a probe molecule to study protein function and protein-protein interactions []. By strategically incorporating bromomalonaldehyde into specific molecules, researchers can gain insights into cellular processes and potentially develop novel therapeutic strategies.

2-Bromomalonaldehyde is an organic compound characterized by the presence of a bromine atom and two aldehyde functional groups attached to a malonate backbone. Its chemical formula is C₄H₃BrO₂, and it is known for its reactivity due to the electrophilic nature of the aldehyde groups. The compound is typically used in organic synthesis and has garnered interest in various fields of research due to its unique properties.

Several methods for synthesizing 2-bromomalonaldehyde have been documented:

- Bromination of Malonaldehyde: This method involves the direct bromination of malonaldehyde using bromine or other brominating agents under controlled conditions.

- Halogenation Reactions: The compound can be synthesized through halogenation of malonic acid derivatives, followed by subsequent oxidation steps to introduce the aldehyde functionalities .

- Reactions with Isocyanides: Another synthetic route includes the reaction of bromomalonaldehyde anion with isocyanides, which leads to the formation of various derivatives .

These methods highlight the versatility of approaches available for producing this compound.

2-Bromomalonaldehyde finds applications primarily in organic synthesis as an intermediate for creating more complex molecules. It is utilized in:

- Synthesis of Heterocycles: The compound serves as a building block for synthesizing various heterocyclic compounds.

- Pharmaceutical Chemistry: It may be used in the development of new pharmaceuticals due to its reactive functional groups.

- Material Science: Research into polymers and materials may also leverage this compound for creating novel materials with specific properties.

Interaction studies involving 2-bromomalonaldehyde have focused on its reactivity with various nucleophiles and electrophiles. For example, studies have demonstrated its ability to form stable complexes with metal ions, which could lead to potential applications in coordination chemistry . Additionally, its interactions with biological molecules could provide insights into its potential therapeutic uses.

Several compounds share structural similarities with 2-bromomalonaldehyde. Here are a few notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Malonaldehyde | Lacks bromine; two aldehyde groups | Simpler structure; widely used as a building block |

| Bromomalonic Acid | Contains bromine; one carboxylic group | Acidic nature; used in different synthetic pathways |

| Diethyl Malonate | No halogen; ester instead | More stable; commonly used in ester synthesis |

2-Bromomalonaldehyde's uniqueness lies in its combination of reactivity from both the bromine atom and the aldehyde groups, making it particularly useful for targeted organic synthesis applications.

2-Bromomalonaldehyde, also known as 2-bromopropanedial or bromomalondialdehyde, is an important organic intermediate with two aldehyde functional groups and a bromine substituent on the central carbon atom. Its structure consists of a three-carbon backbone with two aldehyde groups at positions 1 and 3, and a bromine atom at position 2.

The compound features a highly reactive structure due to the electron-withdrawing nature of the aldehyde groups and the presence of the bromine atom, making it valuable for various synthetic processes.

XLogP3

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive;Irritant